2-((2-(Diethylamino)ethyl)amino)ethanol

Description

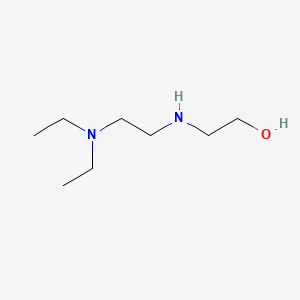

Structure

3D Structure

Properties

CAS No. |

51254-17-2 |

|---|---|

Molecular Formula |

C8H20N2O |

Molecular Weight |

160.26 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethylamino]ethanol |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)7-5-9-6-8-11/h9,11H,3-8H2,1-2H3 |

InChI Key |

CPVZVEFIBNWXMH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNCCO |

Canonical SMILES |

CCN(CC)CCNCCO |

Other CAS No. |

51254-17-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 2 Diethylamino Ethyl Amino Ethanol

Established Synthetic Routes and Reaction Conditions for Aminoalcohols

The synthesis of aminoalcohols is a well-established field in organic chemistry, with several robust methods available. These routes can be adapted to produce a wide range of structures, including 2-((2-(Diethylamino)ethyl)amino)ethanol.

Ring-Opening of Epoxides: The most common method involves the nucleophilic addition of an amine to an epoxide. For the target compound, reacting N,N-diethylethylenediamine with ethylene (B1197577) oxide is the most direct approach. This reaction is typically carried out in a polar solvent and can be catalyzed by acids or bases, or simply proceed by heating the reactants. The primary challenge is controlling the reaction's exothermicity and preventing side reactions, such as the further reaction of the newly formed hydroxyl group with another molecule of ethylene oxide. wikipedia.org

Reductive Amination: This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. To synthesize the target molecule via this route, one could react N,N-diethylethylenediamine with a protected hydroxyacetaldehyde, followed by reduction of the resulting imine. This method is particularly useful for creating secondary and tertiary aminoalcohols.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. The resulting Mannich base can then be reduced to yield the aminoalcohol. While less direct for this specific target, it remains a fundamental method for synthesizing β-amino alcohols.

Exploration of Novel Approaches for the Synthesis of the Chemical Compound

Modern synthetic chemistry offers more sophisticated and often more selective methods for the synthesis of aminoalcohols. These novel approaches could provide alternative pathways to this compound, potentially offering better control over selectivity and milder reaction conditions.

Catalytic Reductive Coupling: Recent advancements have focused on the catalytic enantioselective addition of N-substituted allyl groups to ketones. These copper-catalyzed reductive coupling reactions can generate complex chiral 1,2-aminoalcohol synthons with high levels of selectivity. acs.org Adapting such a method would represent a cutting-edge approach to synthesizing chiral variants of the target compound or its analogues.

One-Pot Cascade Reactions: Nickel-catalyzed one-pot reactions have been developed for the synthesis of N-substituted indoles from aminoalcohols and alcohols. researchgate.net This strategy, which proceeds via tandem N-alkylation, highlights the potential for developing cascade reactions that could assemble the this compound scaffold from simpler starting materials in a single, efficient operation.

Synthesis from Aldehydes and Isocyanides: A practical one-pot synthesis of N-substituted β-amino alcohols has been developed using aldehydes and isocyanides as starting materials. This protocol is noted for its mild conditions and broad functional group tolerance, offering a complementary approach to traditional methods that rely on amines and epoxides. nih.gov

Optimization of Industrial-Scale Synthesis Processes for Analogous Compounds

The industrial production of aminoalcohols often relies on the reaction of amines with ethylene oxide due to the low cost and high reactivity of the starting materials. The synthesis of the closely related compound 2-(Diethylamino)ethanol (B1670525) (DEAE) serves as an excellent model for the potential industrial-scale production of this compound.

The commercial synthesis of DEAE is achieved by reacting diethylamine (B46881) with ethylene oxide. atamankimya.com To optimize this process for large-scale, continuous operation, a jacketed tubular reactor is often employed. This setup allows for efficient heat removal, which is crucial for controlling the highly exothermic reaction. In a typical process, pure diethylamine and ethylene oxide are reacted at a molar ratio of 1:1 to 15:1 and a temperature between 10-180°C, sometimes in the presence of a catalyst. google.com

Similarly, the synthesis of 2-(Ethylamino)ethanol can be performed in a high-throughput continuous flow microchannel reactor. Using aqueous solutions of ethylene oxide (30%) and ethylamine (70%) at 35°C, a high yield (94%) and purity (99.2%) can be achieved. chemicalbook.com This microreactor technology offers precise control over reaction parameters and enhances safety. These optimized industrial methods for analogous compounds demonstrate a clear and efficient pathway for the large-scale synthesis of this compound from N,N-diethylethylenediamine and ethylene oxide.

| Compound | Reactants | Reactor Type | Key Parameters | Yield/Purity | Reference |

|---|---|---|---|---|---|

| 2-(Diethylamino)ethanol (DEAE) | Diethylamine, Ethylene Oxide | Jacketed Tubular Reactor | Molar Ratio: 1-15:1 (Amine:Oxide), Temp: 10-180°C | High | google.com |

| 2-(Ethylamino)ethanol | Ethylamine (aq.), Ethylene Oxide (aq.) | Microchannel Reactor | Temp: 35°C, Reaction Time: 160s | 94% Yield, 99.2% Purity | chemicalbook.com |

The Chemical Compound as a Building Block in Complex Chemical Synthesis

The trifunctional nature of this compound, containing primary alcohol, secondary amine, and tertiary amine groups, makes it a highly versatile building block for the synthesis of more complex molecules.

In organic synthesis, this compound can serve as a multifunctional scaffold.

Ligand Synthesis: The presence of multiple nitrogen atoms makes it an excellent candidate for the synthesis of polydentate ligands. Such ligands are crucial in coordination chemistry and can be used to create metal complexes for catalysis or material science applications.

Functional Group Interconversion: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or esterified to introduce new functional groups. The secondary amine is a site for N-alkylation or N-acylation, allowing for the extension of the molecular framework. researchgate.net

Intermediate for Heterocycles: The aminoalcohol moiety is a common precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net

The unique arrangement of functional groups in this compound makes it a valuable precursor for a variety of specialized chemicals.

Pharmaceuticals: Its analogue, 2-(Diethylamino)ethanol, is a key precursor in the production of the local anesthetic procaine (B135). wikipedia.org By analogy, this compound could serve as a starting material for more complex drug molecules where the diamine structure is a key pharmacophore.

Corrosion Inhibitors: Aminoalcohols are widely used as corrosion inhibitors, particularly in steam and condensate lines, by neutralizing acidic species like carbonic acid. atamankimya.comwikipedia.org The multiple basic nitrogen sites in the target molecule would likely enhance this property.

Surfactants and Chelating Agents: The combination of a hydrophilic alcohol group and a lipophilic diethylaminoethyl chain makes this molecule a precursor for cationic surfactants. Furthermore, the ethylenediamine (B42938) backbone is a classic structural motif in powerful chelating agents used to bind metal ions.

Polymer Chemistry: The primary alcohol and secondary amine provide two reactive sites for polymerization. It can be used as a monomer or a chain extender in the synthesis of specialized polyurethanes, polyamides, or as a curing agent for epoxy resins. atamankimya.com

Fundamental Chemical Reactivity and Reaction Mechanisms of 2 2 Diethylamino Ethyl Amino Ethanol

General Principles of Reactivity Governing the Amino and Hydroxyl Functional Groups

The chemical nature of 2-((2-(Diethylamino)ethyl)amino)ethanol is defined by the distinct properties of its amino and hydroxyl moieties.

Hydroxyl Group : The primary alcohol (-OH) group imparts polarity to the molecule and is capable of forming hydrogen bonds, which contributes to its solubility in polar solvents like water. solubilityofthings.com The hydroxyl group can act as a weak acid, donating its proton, or as a nucleophile, particularly when deprotonated to form an alkoxide. Furthermore, it can be converted into a good leaving group, facilitating nucleophilic substitution reactions. tutorsglobe.commsu.edu

The combination of these functional groups in one molecule allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atoms, which can influence the compound's conformation and the reactivity of each site.

Table 1: Summary of Functional Group Reactivity

| Functional Group | Type | Key Reactivity Principles |

|---|---|---|

| -N(CH₂CH₃)₂ | Tertiary Amine | Basic, sterically hindered, can catalyze reactions. |

| -NH- | Secondary Amine | Basic, nucleophilic, can undergo acylation and alkylation. |

Mechanistic Studies of Specific Reaction Types

While specific mechanistic studies on this compound are not extensively documented, its reaction pathways can be inferred from the known chemistry of its constituent functional groups and related molecules.

The nitrogen and carbon atoms in the molecule are susceptible to oxidation.

N-Oxidation : Tertiary amines are commonly oxidized to form amine N-oxides, which are compounds with the general formula R₃N⁺-O⁻. wikipedia.org This reaction is typically achieved using oxidizing agents like hydrogen peroxide or peracids. wikipedia.org By analogy, the tertiary nitrogen in this compound can be expected to oxidize to the corresponding N-oxide. The secondary amine can also be oxidized, potentially leading to nitrones or other complex products. Metabolites of the related compound 2-(Diethylamino)ethanol (B1670525) (DEAE) include its N-oxide, indicating this is a known metabolic pathway for similar structures. atamanchemicals.comoecd.org

C-Oxidation : The primary alcohol group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger agents. The carbon atoms alpha to the nitrogen atoms can also be susceptible to oxidation.

Amines and alcohols are generally in reduced states, so reduction reactions typically apply to their oxidized derivatives. For instance, an amine N-oxide formed via oxidation can be reduced back to the tertiary amine. In a different context, amines in combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen. atamanchemicals.comnoaa.gov

The hydroxyl group itself is a poor leaving group (OH⁻). tutorsglobe.com To undergo nucleophilic substitution, it must first be converted into a more stable leaving group. This is typically achieved through two primary mechanisms:

Protonation in Strong Acid : In a strongly acidic medium, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable. Strong acids like HBr, HCl, and HI can facilitate this substitution, as their conjugate bases are effective nucleophiles. tutorsglobe.commsu.edu

Conversion to Sulfonate Esters : The alcohol can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester (e.g., a tosylate or mesylate). These are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. tutorsglobe.com

Catalytic Pathways Mediated by the Chemical Compound

The basic nature of the amine groups allows this compound to function as a catalyst. Related amino alcohols like DEAE are known to be used as catalysts in the synthesis of polymers. atamanchemicals.comoecd.org Due to its basicity, the compound can act as a base catalyst for reactions such as:

Aldol condensations.

Knoevenagel condensations.

Transesterification reactions.

Furthermore, its structure featuring three potential coordination sites (two nitrogens and one oxygen) makes it a candidate to act as a tridentate chelating ligand for metal ions in various metal-catalyzed reactions.

Interaction Mechanisms with Diverse Organic and Inorganic Species

The compound's functional groups enable it to interact with a wide variety of chemical substances.

Interaction with Organic Species : As a base, it readily reacts with acidic organic compounds like carboxylic acids and phenols to form salts. atamanchemicals.comnoaa.gov The nucleophilic secondary amine can react with electrophiles such as acid halides, anhydrides, isocyanates, and epoxides. atamanchemicals.comnoaa.gov Its amphiphilic nature, with both polar and non-polar regions, allows it to act as a solvent or emulsifying agent in certain formulations. solubilityofthings.comatamankimya.com

Interaction with Inorganic Species : A significant interaction for related amines is the absorption of acidic gases, particularly carbon dioxide (CO₂). atamanchemicals.comatamankimya.com The mechanism for CO₂ capture by amines like 2-((2-aminoethyl)amino)ethanol (AEEA) is well-studied and likely applies here. researchgate.net The process is believed to involve the secondary amine reacting with CO₂ to form a zwitterionic intermediate or a carbamate, with the tertiary amine potentially assisting in proton transfer steps. researchgate.netresearchgate.net This compound can also act as a corrosion inhibitor, particularly in steam and water systems, by neutralizing carbonic acid and scavenging oxygen. atamanchemicals.comebi.ac.uk

Table 2: Potential Reactions and Products of this compound

| Reactant | Reaction Type | Potential Product(s) |

|---|---|---|

| H₂O₂ | N-Oxidation | N-oxide derivatives |

| CrO₃ / H₂SO₄ | C-Oxidation | Aldehyde or Carboxylic acid derivative |

| HCl | Acid-Base Reaction / Nucleophilic Substitution | Amine hydrochlorides / Chloro-substituted derivative |

| Acyl Chloride | N-Acylation | Amide derivative |

Table 3: Summary of Interactions with Chemical Species

| Interacting Species | Type of Interaction | Significance |

|---|---|---|

| Acids (e.g., Carbonic Acid) | Acid-Base Neutralization | Corrosion inhibition atamanchemicals.comnbinno.com |

| Carbon Dioxide (CO₂) | Chemical Absorption | Gas scrubbing, Carbon capture researchgate.netresearchgate.net |

| Metal Ions | Chelation / Coordination | Potential use in catalysis or as a sequestering agent |

| Alkyl Halides | Nucleophilic Substitution (N-alkylation) | Synthesis of quaternary ammonium (B1175870) compounds |

Coordination Chemistry and Ligand Design Incorporating 2 2 Diethylamino Ethyl Amino Ethanol

Chelation Properties with Transition Metal Ions

The compound 2-((2-(diethylamino)ethyl)amino)ethanol, structurally similar to N,N-diethyl-N'-(2-hydroxyethyl)ethylenediamine, is a flexible molecule with three potential donor sites: a secondary amine nitrogen, a tertiary amine nitrogen, and a hydroxyl oxygen. This arrangement allows it to act as a tridentate ligand, forming chelate rings with transition metal ions, which enhances the thermodynamic stability of the resulting complexes. wikipedia.org The coordination chemistry of such ligands is rich, with the specific binding mode often depending on the metal ion, the reaction conditions, and the presence of other coordinating species. mdpi.com

Formation of Metal Complexes and Clusters

The coordination of amino alcohols with transition metals has been a subject of extensive study. researchgate.net Research on the closely related ligand N-(2-hydroxyethyl)-ethylenediamine (HydEt-en), which lacks the two ethyl groups on the terminal nitrogen, provides significant insight into the expected behavior. In a study involving this ligand, a series of novel transition metal saccharinato complexes were synthesized and characterized. researchgate.net It was found that Mn(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) tend to form mononuclear complexes, whereas Fe(II) and Co(II) form dimeric structures under the studied conditions. researchgate.net

X-ray diffraction studies of the copper and cadmium complexes, [Cu(sac)₂(HydEt-en)₂] and [Cd(sac)₂(HydEt-en)₂], revealed that the metal ions are octahedrally coordinated. researchgate.net Interestingly, in these specific structures, the HydEt-en ligand acts as a bidentate N-donor ligand, coordinating through its two nitrogen atoms, while the ethanol (B145695) group remains uncoordinated. researchgate.net The saccharin (B28170) ions coordinate as monodentate ligands through their deprotonated nitrogen atoms. researchgate.net For the target molecule, this compound, the increased steric bulk and electron-donating nature of the diethylamino group compared to the amino group in HydEt-en could influence the coordination geometry and the participation of the hydroxyl group in binding. The three donor atoms (two nitrogens and one oxygen) allow for potential tridentate N,N',O-coordination, forming stable five-membered chelate rings, a common feature for ligands like diethylenetriamine. wikipedia.org

Table 1: Characterization of Transition Metal Complexes with the Related Ligand N-(2-hydroxyethyl)-ethylenediamine (HydEt-en) Data sourced from a study on metal saccharinato complexes. researchgate.net

| Metal Ion | Complex Formula | Proposed Geometry | Magnetic Moment (μB) | Coordination Detail |

| Cu(II) | [Cu(sac)₂(HydEt-en)₂] | Octahedral | 1.85 | HydEt-en acts as a bidentate N,N'-donor. Hydroxyl group is not coordinated. |

| Cd(II) | [Cd(sac)₂(HydEt-en)₂] | Octahedral | Diamagnetic | Isostructural with the Cu(II) complex. HydEt-en is a bidentate N,N'-donor. |

| Ni(II) | [Ni(sac)₂(HydEt-en)₂(H₂O)₂] | Octahedral | 3.19 | Proposed mononuclear complex. |

| Co(II) | [Co₂(sac)₄(HydEt-en)₂(H₂O)₄] | Octahedral | 5.07 | Proposed dimeric structure. |

| Mn(II) | [Mn(sac)₂(HydEt-en)(H₂O)₃] | Octahedral | 5.92 | Proposed mononuclear complex. |

| Zn(II) | [Zn(sac)₂(HydEt-en)(H₂O)] | Tetrahedral | Diamagnetic | Proposed mononuclear complex. |

Ligand Field Theory Considerations in Complex Formation

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory used to describe the electronic structure of coordination compounds. wikipedia.org It considers the interactions between the metal's d-orbitals and the ligand's orbitals, explaining properties like color and magnetism. wikipedia.orglibretexts.org When a transition metal ion is placed in a field of ligands, the degeneracy of its five d-orbitals is lifted. wikipedia.org

In a typical octahedral complex (ML₆), the d-orbitals split into two sets of different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). libretexts.orgyoutube.com The energy difference between these sets is denoted as Δₒ (the ligand field splitting parameter).

The ligand this compound provides a mixed N,N',O donor set. According to the spectrochemical series, which ranks ligands by their ability to cause d-orbital splitting, amine (N-donor) ligands create a moderately strong field, while hydroxyl (O-donor) and water ligands create a weaker field. wikipedia.org

Spin State: The magnitude of Δₒ determines whether a complex will be high-spin or low-spin for d⁴–d⁷ metal ions. wikipedia.org If Δₒ is smaller than the pairing energy (P), electrons will occupy the higher-energy eg* orbitals before pairing in the t₂g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. If Δₒ is larger than P, electrons will pair in the t₂g orbitals first, leading to a low-spin complex. Given the intermediate field strength of an N,N',O-ligand, the spin state would be highly dependent on the specific transition metal and its oxidation state.

Design and Synthesis of Metal-Organic Framework (MOF) Ligands Utilizing the Chemical Compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) and multitopic organic molecules (linkers). researchgate.netmdpi.com While this compound itself is too flexible and lacks the typical rigid, multitopic structure required to act as a primary linker for stable MOF construction, its functional groups are of great interest for modifying MOF properties. nih.gov

The incorporation of amine functionalities into MOFs is a well-established strategy for enhancing properties like gas separation, sensing, and catalysis. rsc.orgrsc.orgresearchgate.net There are two primary methods by which the functional features of this compound could be integrated into a MOF structure:

Pre-functionalization of Linkers: A rigid linker molecule, such as terephthalic acid, could be chemically modified to include the N-(2-hydroxyethyl)-N',N'-diethylethylenediamine side chain prior to MOF synthesis. This approach ensures a uniform distribution of the functional group throughout the framework.

Post-Synthetic Modification (PSM): This method involves introducing the desired functional group after the MOF has already been synthesized. nih.gov For example, a MOF built with an amino-functionalized linker (e.g., UiO-66-NH₂) could be reacted with an appropriate electrophile to graft the desired side chain onto the framework's internal surface. nih.govresearchgate.net This technique allows for the creation of complex functionalities that might not be stable under the initial MOF synthesis conditions.

Incorporating the diethylamino and hydroxyl groups into a MOF can create bifunctional acid-base sites. The amine groups act as basic sites, while the metal nodes of the MOF (e.g., Zr-oxo clusters) can act as Lewis acid sites. researchgate.net This proximity of acidic and basic functionalities is highly desirable for heterogeneous catalysis. researchgate.net

Catalytic Applications of Metal-Compound Coordination Complexes

The coordination complexes of this compound are promising candidates for catalysis due to the combination of a Lewis acidic metal center and basic amine groups within the ligand structure. This can facilitate substrate activation and proton transfer steps in a catalytic cycle.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often in a liquid solution. youtube.comnumberanalytics.com Metal complexes with amino alcohol ligands have demonstrated activity in a variety of organic transformations.

Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol is effectively catalyzed by metal complexes. Copper(II) complexes with amino alcohol ligands have been shown to be effective catalysts for this reaction. acs.orgias.ac.in The Lewis acidic metal center activates the aldehyde, while the amine group of the ligand can act as a base to deprotonate the nitroalkane, facilitating the C-C bond formation.

Oxidation Reactions: Transition metal complexes are widely used as catalysts for oxidation reactions. scirp.orgresearchgate.netmdpi.com Complexes with N-donor ligands can catalyze the oxidation of alcohols and other substrates, often using environmentally benign oxidants like molecular oxygen or peroxides. mdpi.com

Polymerization: Certain transition metal complexes act as catalysts for the synthesis of polymers. atamanchemicals.com The electronic and steric properties of the ligand, such as the bulky diethylamino group in the target compound, can be tuned to control the properties of the resulting polymer. rsc.org

Table 2: Representative Catalytic Activity in the Homogeneous Henry Reaction Data adapted from studies on related metal-carboximidate complexes derived from amino-pyridines. ias.ac.in

| Catalyst (Complex) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Product |

| Complex 1 (Cu) | 10 | 24 | 74 | β-nitro alcohol |

| Complex 2 (Co) | 10 | 24 | 68 | β-nitro alcohol |

| Complex 3 (Ni) | 10 | 24 | 78 | β-nitro alcohol |

| Complex 4 (Mn) | 10 | 24 | 42 | β-nitro alcohol |

Heterogeneous Catalysis (if applicable)

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, catalysts can be heterogenized by immobilizing them on a solid support.

Supported Metal Complexes: Chiral amino alcohol ligands have been supported on mesoporous silica (B1680970), and their copper(II) complexes have been used as recyclable heterogeneous catalysts for the asymmetric Henry reaction, achieving high yields and enantioselectivity. acs.orgnih.gov Similarly, complexes of this compound could be anchored to supports like silica, alumina, or polymers.

MOF-based Catalysis: As discussed in section 4.2, MOFs functionalized with amino alcohol groups can serve as highly effective heterogeneous catalysts. rsc.org Amino-functionalized Zr-MOFs, for instance, have been shown to act as bifunctional acid-base catalysts for Knoevenagel condensation reactions. researchgate.net The defined, crystalline porous structure of MOFs allows for size- and shape-selective catalysis and prevents the leaching of the active species. rsc.orgresearchgate.net Gold nanoparticles deposited on amino-functionalized MOFs have also shown high catalytic activity for the aerobic oxidation of alcohols. rsc.org

Structural Characterization of Coordination Compounds Formed with this compound

X-ray Crystallography:

Single-crystal X-ray crystallography is the most powerful technique for elucidating the solid-state structure of coordination compounds nih.gov. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed nih.gov.

The key structural parameters for this analogous zinc complex are summarized in the data tables below.

Table 4.4.1: Crystal Data and Structure Refinement for [Zn(CH₃COO)₂(C₆H₁₆N₂)] nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₂₂N₂O₄Zn |

| Formula Weight | 299.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5495 (1) |

| b (Å) | 13.3244 (2) |

| c (Å) | 27.5543 (4) |

| β (°) | 94.617 (1) |

| Volume (ų) | 2762.76 (7) |

This interactive table provides the fundamental crystallographic parameters for the zinc complex with the related N,N-diethylethylenediamine ligand.

Table 4.4.2: Selected Bond Distances for [Zn(CH₃COO)₂(C₆H₁₆N₂)] nih.gov

| Bond | Length (Å) |

|---|---|

| Zn-O(acetate) | 1.234 (4) |

| Zn-O(acetate) | 1.275 (4) |

| Zn-N(diamine) | - |

| Zn-N(diamine) | - |

Note: Specific Zn-N bond lengths were not provided in the abstract.

This interactive table highlights key bond distances within the coordination sphere of the zinc complex.

Based on studies of similar amino-alcohol ligands, such as N-(2-hydroxyethyl)-ethylenediamine, this compound is expected to act as a versatile ligand. It can coordinate as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal ion researchgate.net. In this mode, the hydroxyl group may or may not be involved in coordination. Alternatively, it can function as a tridentate N,N',O-donor, where the hydroxyl group also binds to the metal center, leading to more complex geometries such as octahedral or square pyramidal researchgate.netresearchgate.net. The specific coordination mode will depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination mode of a ligand. By comparing the IR spectrum of the free ligand with that of its metal complex, one can identify shifts in the vibrational frequencies of key functional groups upon coordination. For this compound complexes, significant regions of interest include the N-H and O-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region) and the C-N stretching vibrations (around 1000-1200 cm⁻¹). A shift in these bands to lower or higher wavenumbers upon complexation provides evidence of the involvement of the amino and/or hydroxyl groups in bonding to the metal ion. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can often be attributed to the formation of M-N and M-O bonds jocpr.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry of the coordination sphere and the nature of the metal-ligand bonds. The spectra of transition metal complexes typically show two types of electronic transitions: d-d transitions and charge-transfer transitions. The d-d transitions, which occur within the metal's d-orbitals, are often weak and their energy and number can help to deduce the coordination geometry (e.g., octahedral, tetrahedral, or square planar) nih.govresearchgate.net. Charge-transfer bands, which are generally much more intense, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The position and intensity of these bands are sensitive to the nature of both the metal and the ligand.

Applications of 2 2 Diethylamino Ethyl Amino Ethanol in Materials Science and Polymer Chemistry

Role in Polymer Synthesis and Modification

This compound plays a significant role in the synthesis and modification of various polymers, acting as both a catalyst and a potential chain-transfer agent.

The presence of a tertiary amine group in 2-((2-(Diethylamino)ethyl)amino)ethanol makes it an effective catalyst, particularly in the production of polyurethanes and epoxy resins. Tertiary amine catalysts are crucial in accelerating the polymerization process.

In polyurethane foam production, tertiary amine catalysts are essential for promoting the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). gvchem.comtopicsonchemeng.org.my The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atom. gvchem.com High basicity and low steric hindrance generally lead to higher catalytic activity. The structure of this compound, with its accessible tertiary amine, suggests it would be an effective catalyst. These catalysts work by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. poliuretanos.com.br The selection of a specific tertiary amine catalyst allows for the tailoring of the foam's properties by balancing the gelling and blowing reactions. researchgate.net Some catalysts are more selective towards the blowing reaction, while others favor the gelling reaction. topicsonchemeng.org.my

The compound's hydroxyl group can also react with isocyanates, incorporating it directly into the polyurethane backbone. This dual functionality as a reactive catalyst can be advantageous in creating specific polymer architectures and properties. Delayed action catalysts, which are formed by reacting a tertiary amine with an organic acid to form a salt, can also be used to control the initial reaction rate, allowing for better mold filling in complex applications. poliuretanos.com.br

Table 1: Influence of Tertiary Amine Catalyst Structure on Polyurethane Foam Reactions

| Catalyst Feature | Effect on Gelling (Isocyanate-Polyol) Reaction | Effect on Blowing (Isocyanate-Water) Reaction | Rationale |

| High Basicity | Increased Rate | Increased Rate | Higher basicity increases the nucleophilicity of the amine, enhancing its ability to activate the isocyanate group. gvchem.com |

| Low Steric Hindrance | Increased Rate | Increased Rate | Less steric hindrance allows for easier access of the catalyst to the reactive sites of the isocyanate and polyol/water. poliuretanos.com.br |

| Presence of Ether Linkage | Generally Favors Blowing | Strong Catalysis | The oxygen atom can help to chelate water molecules, increasing their reactivity with isocyanates. poliuretanos.com.br |

| Presence of Hydroxyl Group | Reactive Component | Potential for incorporation | The hydroxyl group can react with isocyanates, integrating the catalyst molecule into the polymer matrix. |

While not a conventional chain-transfer agent (CTA), the structural elements of this compound suggest a potential role in controlled radical polymerization, particularly in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization utilizes thiocarbonylthio compounds as CTAs to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. wikipedia.org

The effectiveness of a RAFT agent is dependent on the substituents on the thiocarbonylthio group. While primary and secondary amines can react with and deactivate dithioesters, tertiary amines are generally considered acceptable functional groups. google.com This indicates that a molecule like this compound could potentially be incorporated into a RAFT CTA without interfering with the polymerization process. The synthesis of RAFT agents with terminal amine groups has been demonstrated, enabling the production of polymers with functional end groups for further reactions, such as bioconjugation. researchgate.netsigmaaldrich.com

The primary role of the compound in this context would be as a precursor to a functional RAFT agent. For instance, the hydroxyl or secondary amine group could be reacted to attach a thiocarbonylthio moiety, creating a CTA with an embedded tertiary amine. Such a CTA could then be used to polymerize monomers like styrenes or acrylates, yielding polymers with a terminal tertiary amine functionality.

Functionalization Strategies for Advanced Materials

The reactivity of this compound makes it a candidate for the surface modification of various materials, enhancing their properties and compatibility with other substances.

The functionalization of nanoparticles, such as silica (B1680970) (SiO2), is a common strategy to improve their dispersion in polymer matrices and to introduce new functionalities. researchgate.net Aminosilane coupling agents are frequently used for this purpose. mdpi.com These agents react with the surface hydroxyl groups of silica, creating a stable, functional coating. nih.gov

While not a silane (B1218182) itself, this compound could be used in a multi-step functionalization process. For example, a substrate could first be treated with a silane containing an epoxy or halide group, which would then serve as a reactive site for the nucleophilic amine groups of this compound. This would graft the molecule onto the surface, introducing both hydroxyl and tertiary amine functionalities. Such amine-functionalized surfaces can alter the surface charge and improve the interaction with anionic species or other polymers. researchgate.net The presence of tertiary amine groups on the surface of nanoparticles has been shown to be beneficial for applications such as the capture of anionic dyes. researchgate.net

Table 2: Potential Effects of Surface Functionalization on Nanoparticle Properties

| Property | Unmodified Nanoparticles | Nanoparticles Functionalized with Amino Groups | Rationale for Change |

| Surface Chemistry | Hydrophilic (surface silanol (B1196071) groups) | More complex; can be tailored to be more hydrophobic or have specific reactive sites. | The grafted organic molecules change the nature of the surface from inorganic to organic-inorganic hybrid. science.gov |

| Dispersion in Non-polar Media | Poor; tendency to agglomerate. | Improved | The organic functional groups can improve compatibility with the polymer matrix, reducing agglomeration. researchgate.net |

| Surface Charge (Zeta Potential) | Negative at neutral pH | Can become positive at acidic to neutral pH. | The protonation of amine groups leads to a positive surface charge. science.gov |

| Reactivity | Reactive hydroxyl groups. | Introduction of new reactive sites (e.g., amines, hydroxyls) for further chemical modification. | The functional groups of the grafted molecule are available for subsequent reactions. nih.gov |

Similar to its role in nanoparticle functionalization, this compound could be used to modify the surface of reinforcing fillers. The amine and hydroxyl groups can form strong interactions (covalent or hydrogen bonds) with the filler surface, while the diethylaminoethyl portion can entangle with or react into the polymer matrix. This "molecular bridge" can lead to improved compatibility and adhesion between the two phases. mdpi.com The catalytic nature of the tertiary amine group could also promote curing reactions at the interface, further strengthening the bond between the filler and an epoxy or polyurethane matrix.

Development of Specialty Chemicals and Functional Additives

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of a variety of specialty chemicals and functional additives. Its primary application in this area is as a curing agent for epoxy resins.

The secondary amine and the hydroxyl group can both react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. The tertiary amine group, in turn, can catalyze the epoxy homopolymerization and the reaction between epoxy groups and hydroxyl groups, accelerating the curing process, especially at elevated temperatures. This can result in a material with high thermal stability and mechanical strength.

Furthermore, this compound can be used as a starting material for the synthesis of other functional molecules. For example, it can be reacted with fatty acids to produce amidoamines, which are used as adhesion promoters and corrosion inhibitors. Its structure also lends itself to the synthesis of novel surfactants and emulsifiers. The ability to act as both a reactant and a catalyst in certain systems makes it a highly efficient component in various chemical formulations. googleapis.com

Emulsifying Agent Efficacy in Acidic and Neutral Media

Information detailing the efficacy of this compound as an emulsifying agent in either acidic or neutral media is not available in the public domain. Performance data, such as emulsion stability, droplet size distribution, and the influence of pH on its emulsifying power, have not been published in peer-reviewed journals or technical literature. Although related amino alcohols are sometimes utilized as emulsifiers, particularly in acidic conditions, no studies were found that specifically evaluate the performance of this compound for this purpose. chemicalbook.com

Cross-linking and Curing Agent Applications in Resins

The application of this compound as a cross-linking or curing agent for resins, such as epoxies, is not well-documented. Amines, in general, are a primary class of curing agents for epoxy resins, reacting via the active hydrogen atoms on the nitrogen. threebond.co.jp A molecule like this compound possesses both a secondary and a tertiary amine, as well as a hydroxyl group, suggesting it has the potential to participate in resin curing. However, specific research findings, including data on pot life, curing times, and the physical properties of the resulting cured polymer, are not available for this particular compound. While related compounds are known to function as resin curing agents, specific data for this compound is not present in the available search results. atamankimya.comthreebond.co.jp

Environmental Chemical Processes and Performance of 2 2 Diethylamino Ethyl Amino Ethanol

Research in Carbon Dioxide Capture and Absorption Technologies

Specific data on the energy requirements for regenerating 2-((2-(diethylamino)ethyl)amino)ethanol from its CO2-loaded state is not found in the available literature. Energetic considerations are a crucial aspect of developing new solvents for carbon capture. Studies on other amines quantify the heat of absorption, the sensible heat required to raise the solvent's temperature to regeneration conditions, and the heat of vaporization of water and the amine itself. The sum of these values constitutes the total regeneration energy, a key metric for the economic viability of the solvent. A lower regeneration energy compared to benchmark solvents like monoethanolamine (MEA) is a primary objective of solvent research.

Information regarding the volatility of this compound and associated emission control strategies is not available. Solvent volatility is a critical environmental and operational concern, as it can lead to solvent loss and the emission of potentially harmful compounds into the atmosphere. Research in this area for other amines involves measuring the vapor pressure of the amine over a range of temperatures and CO2 loadings. Emission control strategies often include the use of water washes or specialized reclaiming processes to capture and recycle the volatilized amine.

Degradation Pathways in Environmental Contexts

Specific studies on the thermal degradation of this compound could not be located. For amines used in CO2 capture, thermal degradation is a significant issue that affects the long-term stability and performance of the solvent. Research typically involves exposing the amine to high temperatures, similar to those found in the stripper unit of a capture plant, often in the presence of CO2 and sometimes with added metal ions to simulate corrosion effects. The degradation products are then identified using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). From the identified products, potential reaction mechanisms for the degradation are proposed.

Oxidative Degradation Processes and Product Analysis

The oxidative degradation of aminoethanols is a critical factor in their industrial application, particularly in processes like CO2 capture where they are exposed to oxygen at elevated temperatures. While specific studies on this compound are limited, research on analogous compounds such as 2-((2-aminoethyl) amino) ethanol (B145695) (AEEA) and 2-(diethylamino)-ethanol (DEEA) provides significant insight into the potential degradation pathways and products. researchgate.net

Thermal and oxidative degradation of these amines are typically studied using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight-mass spectrometry (LC-QTOF/MS) to identify the resultant products. researchgate.netnih.gov For instance, studies on AEEA, a structurally similar primary/secondary diamine, reveal that it is relatively stable in the absence of CO2. However, in the presence of CO2 and oxygen, it degrades significantly. nih.govresearchgate.net

The degradation process is complex and influenced by factors such as temperature and oxygen concentration. Research on 2-ethanolamine (MEA) shows that an increase in temperature has a more substantial impact on degradation rates than an increase in oxygen concentration. ntnu.no A 20°C rise (from 55°C to 75°C) resulted in a 4.5-fold decrease in amine concentration over three weeks. ntnu.no

For AEEA, thermal degradation in the presence of CO2 leads to a variety of products. The most abundant degradation product identified is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.govresearchgate.net The formation of this and other products is explained through specific reaction mechanisms, often involving cyclization or oxidation of the amine structure. nih.gov Given the structural similarities, it is plausible that this compound would undergo analogous degradation, potentially forming a diethyl-substituted version of HEIA among other products.

A study investigating the thermal degradation of eight linear amines found that the degradation rate tends to decrease with the length of the carbon chain. researchgate.net The degradation of these amines, particularly in the presence of oxygen, can lead to the formation of products such as acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone from the degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.net

Table 1: Potential Degradation Products of Structurally Similar Amines

| Precursor Amine | Degradation Condition | Major Degradation Products Identified | Reference |

|---|---|---|---|

| 2-aminoethylethanolamine (AEEA) | Thermal, with CO2 | 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), 2-Imidazolidinone (HEI) | nih.govresearchgate.net |

| 2-amino-2-methyl-1-propanol (AMP) | Oxidative | Acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone | researchgate.net |

This table is generated based on data from studies on analogous compounds and suggests potential degradation pathways for this compound.

Environmental Fate Assessment Based on Degradation Dynamics

The environmental fate of this compound is determined by its degradation dynamics, biodegradability, and physical properties like volatility and water solubility. Based on data from structurally related compounds, a comprehensive assessment can be inferred.

Biodegradability: Alkanolamines, as a class, often exhibit good biodegradability. For example, 2-Diethylaminoethanol (DEAE), which shares the diethylaminoethanol functional group, is considered readily biodegradable, with studies showing 95% degradation over 22 days under OECD 301 A test conditions. oecd.org This suggests that this compound is also likely to be broken down by microorganisms in sewage treatment plants and the wider environment. oecd.org The estimated elimination rate for DEAE in a sewage treatment plant model is 87%. oecd.org

Atmospheric Fate: The volatility of the compound plays a crucial role in its atmospheric distribution. A study comparing 2-(diethylamino)-ethanol (DEEA) and 2-((2-aminoethyl) amino) ethanol (AEEA) found that DEEA is 20–30 times more volatile than monoethanolamine (MEA), while AEEA is considered nearly non-volatile. researchgate.net Given that this compound is a larger molecule with a higher boiling point, its volatility is expected to be low, similar to AEEA. This low volatility, combined with its high water solubility, means it is less likely to partition into the atmosphere. oecd.org For any fraction that does become airborne, rapid photodegradation can be expected. The calculated atmospheric half-life for DEAE is short, at approximately 3.9 hours, due to reaction with hydroxyl radicals. oecd.org

Mobility and Persistence in Soil and Water: Due to its complete miscibility in water, this compound is expected to be highly mobile in aquatic environments and soil. atamanchemicals.comjuniperpublishers.com Its potential for bioaccumulation is considered low, as indicated by the low octanol-water partition coefficient (log Kow = 0.21) measured for the similar compound DEAE. oecd.org The degradation of amine compounds in soil and water is primarily a microbial process. juniperpublishers.com The rate of degradation can be influenced by environmental factors such as temperature and the presence of a suitable microbial community. juniperpublishers.com The hydrolysis of amine salts and esters to the parent acid is a key step in the degradation pathway in soil and aquatic systems. epa.gov

Table 2: Environmental Fate Parameters of Analogous Compounds

| Parameter | Compound | Value/Observation | Significance for Environmental Fate | Reference |

|---|---|---|---|---|

| Biodegradation | 2-Diethylaminoethanol (DEAE) | Readily biodegradable (95% in 22 days) | Likely to be removed effectively in wastewater treatment. | oecd.org |

| Volatility | 2-((2-aminoethyl) amino) ethanol (AEEA) | Nearly non-volatile | Low potential for atmospheric distribution. | researchgate.net |

| Atmospheric Half-life | 2-Diethylaminoethanol (DEAE) | ~3.9 hours (calculated) | Rapid degradation in the atmosphere if released. | oecd.org |

| Bioaccumulation Potential | 2-Diethylaminoethanol (DEAE) | Low (log Kow = 0.21) | Not expected to accumulate in organisms. | oecd.org |

Mechanisms of Action as a Corrosion Inhibitor in Water Treatment Systems

This compound functions as a corrosion inhibitor in water treatment systems, particularly in steam and condensate lines, through several key mechanisms attributable to its chemical structure as a volatile aminoalcohol. atamankimya.comatamanchemicals.com

Neutralization of Acidic Species: The primary mechanism of corrosion in steam and condensate return lines is the presence of carbonic acid. atamanchemicals.comatamankimya.com This acid forms when carbon dioxide (CO2), released from the breakdown of carbonates in the boiler feedwater, dissolves in the steam condensate. This compound, being an alkaline compound, acts as a neutralizing amine. rxmarine.com It volatilizes with the steam and travels throughout the system. As the steam condenses, the amine dissolves in the condensate and raises its pH by neutralizing the carbonic acid. atamanchemicals.comatamankimya.com This increase in pH shifts the water from a corrosive acidic state to a more passive, alkaline state, thereby preventing acid-induced corrosion of metal pipes. atamankimya.com

Oxygen Scavenging: Dissolved oxygen is another major contributor to corrosion in boiler and water systems. This compound can also act as an oxygen scavenger. atamanchemicals.comatamanchemicals.com It reacts with dissolved oxygen, removing it from the water and thus mitigating oxygen-pitting corrosion. atamankimya.com This dual-action capability of neutralizing acids and scavenging oxygen makes it an effective corrosion inhibitor. atamankimya.com

Film Formation (Adsorption): In addition to its neutralizing and scavenging actions, this compound can protect metal surfaces by forming a protective film. This mechanism involves the adsorption of the amine molecule onto the metal surface. A study on the similar compound 2-dimethyl amino ethanol (DMAE) showed that it inhibits corrosion through a process of physisorption (physical adsorption) onto the steel surface. edlib.net The nitrogen and oxygen atoms in the aminoalcohol molecule possess lone pairs of electrons, which can coordinate with the metal surface, creating a thin, protective barrier. This film isolates the metal from the corrosive aqueous environment, inhibiting the electrochemical reactions that cause corrosion. edlib.net The efficiency of this inhibition generally increases with the concentration of the inhibitor. edlib.net

Table 3: Mechanisms of Corrosion Inhibition

| Mechanism | Description | Effect on System | Reference |

|---|---|---|---|

| Acid Neutralization | Acts as a volatile base to neutralize carbonic acid in steam condensate. | Increases pH of the condensate, making it less corrosive to metal pipes. | atamanchemicals.comatamankimya.comatamanchemicals.comatamankimya.com |

| Oxygen Scavenging | Chemically reacts with and removes dissolved oxygen from the water. | Prevents localized pitting corrosion caused by dissolved oxygen. | atamanchemicals.comatamankimya.comatamanchemicals.com |

| Surface Film Formation | Adsorbs onto the metal surface, creating a protective barrier. | Isolates the metal from the corrosive environment. | edlib.net |

Advanced Analytical Techniques and Computational Chemistry Studies of 2 2 Diethylamino Ethyl Amino Ethanol

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic framework of a molecule. ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of 2-((2-(Diethylamino)ethyl)amino)ethanol.

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The ethyl groups on the tertiary amine show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene groups of the ethylenediamine (B42938) backbone and the ethanolamine (B43304) moiety appear as multiplets, typically in the 2.5-3.7 ppm range. The protons of the hydroxyl (-OH) and secondary amine (-NH) groups are visible as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts confirm the presence of the different carbon environments: the methyl and methylene carbons of the diethylamino group, the methylene carbons of the ethylenediamine bridge, and the methylene carbons of the ethanolamine fragment.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary based on solvent and experimental conditions.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Protons | ~1.0 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~2.5 | Quartet | 4H | -N(CH₂ CH₃)₂ | |

| ~2.6-2.8 | Multiplet | 6H | -CH₂ N(Et)₂, -NHCH₂ CH₂N(Et)₂ | |

| ~3.6 | Triplet | 2H | -CH₂ OH | |

| Variable | Broad Singlet | 2H | -NH -, -OH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbons | ~11.8 | -N(CH₂CH₃ )₂ |

| ~47.5 | -N(CH₂ CH₃)₂ | |

| ~49.1 | -NHCH₂ CH₂N(Et)₂ | |

| ~52.3 | -NHCH₂CH₂ N(Et)₂ | |

| ~57.0 | -NHCH₂ CH₂OH | |

| ~60.1 | -CH₂ OH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. A moderate absorption band around 3280-3300 cm⁻¹ corresponds to the N-H stretching of the secondary amine. The C-H stretching vibrations of the alkyl groups are observed as multiple sharp peaks in the 2800-3000 cm⁻¹ range. Furthermore, C-N stretching vibrations for the amines appear in the 1050-1250 cm⁻¹ region, while the C-O stretching of the primary alcohol is typically found around 1050 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 (broad) | O-H stretch | Alcohol |

| ~3290 (moderate) | N-H stretch | Secondary Amine |

| 2850-2970 | C-H stretch | Alkyl |

| ~1460 | C-H bend | Methylene |

| 1050-1250 | C-N stretch | Amine |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry Techniques (e.g., GC-MS, LC-QTOF/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information on the molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecule's structure.

When coupled with Gas Chromatography (GC-MS), this compound can be separated from a mixture and subsequently ionized and fragmented. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 160, confirming the molecular weight. The most prominent peak in the spectrum is often the fragment at m/z 86, which results from the characteristic alpha-cleavage adjacent to the diethylamino group, forming the stable [CH₂=N(C₂H₅)₂]⁺ ion. Other fragments can correspond to the loss of a hydroxyl group or cleavage along the ethylenediamine backbone.

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is another powerful technique used for its analysis, particularly in complex matrices. This method provides high-resolution mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments with high accuracy. This technique is often used to identify and quantify the compound as a degradation product or impurity in various samples.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structures, properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Ligand Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are particularly valuable for understanding its behavior as a tridentate ligand in coordination chemistry.

A comprehensive search for advanced analytical and computational studies specifically focused on the chemical compound this compound (CAS: 4235-14-3) did not yield specific research data corresponding to the requested sections and subsections.

Publicly available scientific literature and computational databases appear to lack dedicated studies on the calculation of reaction energies, thermodynamic parameters, computational insights into solvent-solute interactions, CO2 absorption mechanisms, conformational analysis, molecular dynamics simulations, or chemoinformatic structure-reactivity relationships for this particular molecule.

Research in the area of amine-based CO2 capture frequently involves related but structurally distinct compounds such as 2-(diethylamino)ethanol (B1670525) (DEEA) and 2-((2-aminoethyl)amino)ethanol (AEEA), often studied in blends. However, specific computational analyses for the single molecule this compound are not present in the available search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound.

Future Research Directions and Emerging Areas for 2 2 Diethylamino Ethyl Amino Ethanol

Integration into Novel Chemical Technologies and Processes

Future research will likely focus on integrating 2-((2-(Diethylamino)ethyl)amino)ethanol into innovative chemical technologies, leveraging its distinct properties as a chelating agent, a catalyst component, and a reactive intermediate.

One promising area is in the advancement of carbon capture, utilization, and storage (CCUS) technologies. The multiple amine functionalities within the molecule suggest its potential as an efficient solvent for CO2 absorption. Research in this domain could explore its absorption capacity, kinetics, and stability under various industrial conditions. Furthermore, its integration into catalytic processes is an area ripe for exploration. The nitrogen and oxygen atoms can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. This could lead to the development of novel, more efficient catalytic systems for processes such as oxidation, reduction, and cross-coupling reactions.

| Potential Technology/Process | Role of this compound | Potential Research Focus |

| Carbon Capture | Absorbent for CO2 | - Absorption/desorption efficiency - Thermal and oxidative stability - Kinetics of CO2 capture |

| Catalysis | Ligand for metal complexes | - Synthesis of novel catalysts - Application in organic synthesis - Mechanistic studies of catalytic cycles |

| Flow Chemistry | Reactive intermediate | - Development of continuous manufacturing processes - Synthesis of derivatives with tailored properties |

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The growing emphasis on sustainable manufacturing necessitates the development of environmentally benign synthesis routes for this compound. Future research will be directed towards aligning its production with the principles of green chemistry. canada.caarxiv.org This involves exploring alternative feedstocks, employing greener reaction conditions, and minimizing waste generation.

Key research avenues include the use of bio-based raw materials and the application of catalytic methods to replace traditional stoichiometric reagents. ieaghg.org Biocatalysis, utilizing enzymes, presents a particularly attractive option for the synthesis of amino alcohols, offering high selectivity and mild reaction conditions. canada.canih.govnih.gov The development of chemocatalytic routes using earth-abundant metals is another area of interest, aiming to reduce reliance on precious metal catalysts. researchgate.net A life cycle assessment of these novel synthetic pathways will be crucial to quantify their environmental benefits over existing methods.

Core Green Chemistry Principles for Future Synthesis: canada.caarxiv.org

Prevention: Designing synthetic pathways that minimize waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents.

Development of Advanced Materials with Tunable Properties

The multifunctionality of this compound makes it an excellent candidate for the development of advanced materials with tailored properties. Its amine and hydroxyl groups provide reactive sites for polymerization and grafting onto surfaces.

Future research is expected to focus on its incorporation into "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. For instance, polymers containing this compound could be designed to be pH-responsive, swelling or shrinking in acidic or basic environments, which could have applications in drug delivery systems or sensors. Another significant application is in the development of corrosion inhibitors, where the amine groups can adsorb onto metal surfaces and form a protective layer. Research in this area could focus on optimizing the structure of inhibitors for specific metals and environments.

| Material Type | Functionality from this compound | Potential Applications |

| Stimuli-Responsive Polymers | pH-sensitive amine groups | - Drug delivery systems - Smart coatings - Sensors |

| Corrosion Inhibitors | Adsorption via amine groups | - Protection of ferrous and non-ferrous metals - Coatings for industrial equipment |

| Biocompatible Elastomers | Cross-linking agent | - Tissue engineering scaffolds - Medical implants nih.gov |

Predictive Modeling and Computational Design for New Applications

Computational chemistry and machine learning are poised to accelerate the discovery of new applications for this compound and its derivatives. Predictive modeling can be employed to screen for potential applications and to design novel molecules with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of its derivatives with their biological activity or physical properties. nih.govresearchgate.netacs.org For example, QSAR models could predict the efficacy of its derivatives as antimicrobial agents or enzyme inhibitors. researchgate.net Machine learning algorithms can be trained on existing data to predict the performance of materials incorporating this compound, such as the CO2 binding energy of functionalized sorbents. arxiv.orgresearchgate.net This in-silico approach can significantly reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Understanding the pathways of its synthesis and reactions.

Material Property Prediction: Forecasting the thermal, mechanical, and chemical properties of polymers and other materials. aalto.fi

Biological Activity Screening: Identifying potential pharmaceutical or agrochemical applications. nih.gov

Interdisciplinary Research with Biological and Environmental Systems

The interface of chemistry with biology and environmental science opens up new avenues for research on this compound. Its potential interactions with biological systems and its environmental fate are critical areas for future investigation.

In the biomedical field, its structure is reminiscent of biologically active amino alcohols, suggesting potential applications in drug design. nih.govresearchgate.net Research could explore its derivatives for activities such as antimicrobial, anticancer, or anti-inflammatory effects. Furthermore, its use in the synthesis of biocompatible and biodegradable polymers for medical applications, such as tissue engineering and drug delivery, is a promising area. nih.govresearchgate.netmdpi.com

From an environmental perspective, understanding the biodegradability and potential ecotoxicity of this compound and its derivatives is crucial, especially with increasing industrial use. ieaghg.orgepa.gov Studies on its environmental fate, including its persistence, bioaccumulation, and transformation products, will be essential to ensure its sustainable application. canada.cacanada.ca This research will inform risk assessments and guide the development of environmentally friendly applications. nih.gov

| Research Area | Focus of Investigation | Potential Outcomes |

| Biomedical Applications | - Synthesis of biologically active derivatives - Development of biocompatible materials | - New therapeutic agents - Advanced medical devices and implants |

| Environmental Science | - Biodegradation pathways - Ecotoxicity assessment | - Environmental risk assessment - Guidelines for safe use and disposal |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-((2-(Diethylamino)ethyl)amino)ethanol to achieve high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 2-chloroethanol and ethylenediamine derivatives under controlled pH and temperature. Continuous flow reactors are recommended for scalability, while purification techniques like fractional distillation or silica gel chromatography (using chloroform/methanol gradients) enhance purity. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature, store the compound under an inert atmosphere (argon/nitrogen) in airtight containers. Use desiccants to prevent moisture absorption. For safety, adhere to OSHA guidelines: wear nitrile gloves, chemical-resistant lab coats, and goggles. Ensure fume hoods and emergency eye-wash stations are accessible during experiments. Regular vapor pressure checks can preempt volatility-related risks .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., δ 2.5–3.0 ppm for diethylamino groups, δ 3.6–3.8 ppm for ethanolamine protons).

- FT-IR : Confirm amine (N-H stretch ~3300 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) functional groups.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 163.2). Cross-reference data with NIST Chemistry WebBook entries for accuracy .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported reactivity profiles of this compound in nucleophilic reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Design a systematic study:

- Vary solvents (e.g., polar aprotic vs. protic) and pH (buffered vs. non-buffered conditions).

- Use kinetic assays (UV-Vis monitoring) to track reaction rates.

- Apply density functional theory (DFT) calculations to model transition states and identify steric/electronic influences. Compare results with literature data to isolate confounding variables .

Q. How can researchers integrate this compound into polymer matrices for drug delivery systems?

- Methodological Answer :

- Functionalization : React the compound’s amine and hydroxyl groups with acrylate monomers (e.g., via Michael addition) to create pH-responsive hydrogels.

- Characterization : Use dynamic light scattering (DLS) for particle size analysis and differential scanning calorimetry (DSC) to assess thermal stability.

- In Vitro Testing : Evaluate drug release profiles in simulated physiological conditions (e.g., PBS at pH 5.5 and 7.4). Reference OECD guidelines for biocompatibility testing .

Q. What strategies elucidate the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer :

- Degradation Studies : Perform photolysis (UV irradiation) and hydrolysis (varying pH/temperature) experiments. Quantify degradation products via LC-MS.

- Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD Test 202/203) to assess acute/chronic toxicity.

- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Cross-validate with field data from environmental monitoring .

Methodological and Theoretical Framework Questions

Q. How can researchers align studies on this compound with existing theories of amine-mediated catalysis?

- Methodological Answer :

- Hypothesis Testing : Link the compound’s tertiary amine groups to transition-state stabilization in catalysis (e.g., aldol reactions). Compare kinetic isotope effects (KIEs) with theoretical predictions.

- Literature Synthesis : Use bibliometric tools (e.g., VOSviewer) to map connections between amine catalysts and reaction mechanisms. Incorporate molecular dynamics simulations to visualize active-site interactions .

Q. What statistical methods are suitable for analyzing dose-response data in toxicological studies involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Apply probit or log-logistic regression to calculate LD50/EC50 values. Use Akaike’s information criterion (AIC) to select the best-fit model.

- Uncertainty Quantification : Perform Monte Carlo simulations to assess variability in toxicity thresholds. Validate findings with bootstrap resampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.